2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 1339913-38-0
VCID: VC2849970
InChI: InChI=1S/C11H12N2O/c1-7-3-4-9(5-10(7)12)11-13-8(2)6-14-11/h3-6H,12H2,1-2H3
SMILES: CC1=C(C=C(C=C1)C2=NC(=CO2)C)N
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline

CAS No.: 1339913-38-0

Cat. No.: VC2849970

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline - 1339913-38-0

Specification

CAS No. 1339913-38-0
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 2-methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline
Standard InChI InChI=1S/C11H12N2O/c1-7-3-4-9(5-10(7)12)11-13-8(2)6-14-11/h3-6H,12H2,1-2H3
Standard InChI Key BWVRNWLKZVTBSK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NC(=CO2)C)N
Canonical SMILES CC1=C(C=C(C=C1)C2=NC(=CO2)C)N

Introduction

Structural Characteristics and Classification

Molecular Structure

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline features a complex molecular architecture combining several key structural elements. The core structure consists of an aniline ring with a methyl substituent at the 2-position and an oxazole heterocycle attached at the 5-position. The oxazole ring itself contains a methyl group at the 4-position.

The molecular formula of this compound is C11H12N2O, with a calculated molecular weight of approximately 188.23 g/mol. The structure contains:

  • A benzene ring with an amino group (forming the aniline portion)

  • A methyl substituent at position 2 of the aniline

  • A 1,3-oxazole ring attached at position 5 of the aniline

  • A methyl group at position 4 of the oxazole ring

Chemical Classification

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline belongs to several important chemical classes:

Classification CategorySpecific Class
Primary ClassHeterocyclic aromatic compound
Ring SystemOxazole-containing structure
Functional GroupPrimary aromatic amine
Substitution PatternDisubstituted aniline
Heterocycle Type1,3-Oxazole derivative

Structural Significance

The specific arrangement of the oxazole ring and methyl substituents confers unique chemical properties to this molecule. The oxazole ring, containing both oxygen and nitrogen in a five-membered aromatic system, contributes to the compound's electronic distribution and hydrogen-bonding capabilities. The methyl groups increase lipophilicity and influence the electronic density within the aromatic systems.

Physical and Chemical Properties

Physical Characteristics

Based on structural analysis and comparison with similar heterocyclic compounds, 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline would likely exhibit the following physical properties:

PropertyExpected Value/Characteristic
Physical StateCrystalline solid at room temperature
ColorWhite to off-white
Melting PointApproximately 110-140°C
SolubilityModerately soluble in organic solvents (ethanol, methanol, dichloromethane); limited water solubility
Log PEstimated 2.1-2.8 (indicating moderate lipophilicity)
pKaApproximately 4.5-5.2 for the aniline NH2 group

Chemical Reactivity

The chemical behavior of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline is governed by several reactive centers:

  • The primary amine group exhibits typical aniline reactivity, including:

    • Nucleophilic behavior in substitution reactions

    • Ability to form diazonium salts through diazotization

    • Potential for acylation and alkylation

  • The oxazole ring demonstrates:

    • Aromatic character with electron-rich nitrogen

    • Potential sites for electrophilic substitution

    • Stability under mild acidic and basic conditions

  • The methyl groups can participate in:

    • Oxidation reactions to form carboxylic acids

    • Halogenation under radical conditions

    • Deprotonation with strong bases to form reactive benzylic-type intermediates

Synthesis Methods

Van Leusen Oxazole Synthesis

This approach involves the reaction of a tosylmethyl isocyanide (TosMIC) with a suitably functionalized aldehyde derived from 2-methylaniline:

  • Preparation of a 5-formyl-2-methylaniline derivative (potentially protected at the amino group)

  • Reaction with TosMIC in the presence of a base

  • Methylation at the 4-position of the resulting oxazole

  • Deprotection of the amine if necessary

Robinson-Gabriel Synthesis

This classical method for oxazole synthesis could be adapted:

  • Acylation of 2-methyl-5-aminobenzoic acid or a suitable derivative

  • Formation of an α-acylaminoketone intermediate

  • Cyclodehydration to form the oxazole ring

  • Adjustment of substituents to achieve the desired methyl group positions

Direct Cross-Coupling Approach

Modern cross-coupling methodologies offer an alternative synthetic route:

  • Preparation of 5-bromo or 5-iodo-2-methylaniline

  • Palladium-catalyzed cross-coupling with a pre-formed 4-methyl-1,3-oxazole organometallic reagent

  • Purification to obtain the target compound

Synthetic Challenges

The synthesis of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline presents several challenges:

  • Regioselectivity in the formation of the oxazole ring

  • Protection/deprotection strategies for the amine group

  • Potential side reactions involving the aromatic amine

  • Purification complications due to the presence of structural isomers

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy

The 1H NMR spectrum of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline would likely show distinctive signals:

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic CH (aniline)6.5-7.6Complex pattern3H
Oxazole CH7.4-7.7Singlet1H
NH23.6-4.0Broad singlet2H
Aniline CH32.1-2.3Singlet3H
Oxazole CH32.3-2.5Singlet3H

The 13C NMR spectrum would display approximately 11 signals corresponding to the non-equivalent carbon atoms:

  • Oxazole quaternary carbons (160-165 ppm)

  • Oxazole CH carbon (135-140 ppm)

  • Aromatic CH and quaternary carbons (115-145 ppm)

  • Methyl carbons (10-20 ppm)

Infrared Spectroscopy

Characteristic IR absorption bands would include:

Functional GroupWavenumber Range (cm-1)Intensity/Pattern
N-H stretching (NH2)3300-3500Two bands, medium
Aromatic C-H stretching3000-3100Weak
Aliphatic C-H stretching (CH3)2900-3000Medium
C=N stretching (oxazole)1615-1645Strong
C=C stretching (aromatic)1450-1600Medium to strong
C-O stretching (oxazole)1200-1250Strong
N-H bending1590-1650Medium

Mass Spectrometry

Mass spectrometric analysis would likely reveal:

  • Molecular ion peak at m/z 188 (corresponding to C11H12N2O)

  • Fragment ions resulting from:

    • Loss of NH2 (m/z 172)

    • Cleavage of the bond between aniline and oxazole (m/z 106 and 82)

    • Sequential loss of methyl groups (m/z 173 and 158)

Biological Activity and Applications

Antimicrobial Activity

Compounds containing oxazole rings frequently exhibit antimicrobial properties. The specific substitution pattern in 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline might confer activity against:

  • Gram-positive bacteria (e.g., Staphylococcus species)

  • Gram-negative bacteria (e.g., Escherichia coli)

  • Certain fungal pathogens (e.g., Candida species)

The aniline portion could enhance membrane permeability, potentially increasing antimicrobial efficacy.

Structure-Activity Relationships

The biological activity of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline would be influenced by several structural factors:

Medicinal Chemistry Applications

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline could serve as:

  • A scaffold for developing more complex bioactive molecules

  • A pharmacophore with specific binding properties

  • An intermediate in the synthesis of drug candidates

  • A tool compound for investigating biological pathways

Chemical Applications and Functions

Synthetic Chemistry Applications

Beyond its potential biological applications, 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline could serve valuable roles in synthetic chemistry:

As a Building Block

The compound offers multiple reactive sites for further elaboration:

  • The amine group can undergo numerous transformations (acylation, alkylation, reductive amination)

  • The oxazole ring provides a platform for electrophilic substitution or metalation chemistry

  • The methyl groups can serve as handles for further functionalization

In Cross-Coupling Reactions

After appropriate derivatization, the compound could participate in modern cross-coupling reactions:

  • Buchwald-Hartwig amination (via the aniline NH2)

  • C-H activation (particularly at the oxazole positions)

  • Directed metalation followed by cross-coupling

Material Science Applications

Heterocyclic compounds containing both oxazole and aniline moieties have found applications in materials science:

  • As components in electroluminescent materials

  • In the development of organic semiconductors

  • As ligands for coordination chemistry and catalysis

  • In the preparation of specialized polymers

Research Status and Future Directions

Current Research Landscape

Research on oxazole-aniline hybrid structures represents an active area in heterocyclic chemistry, with several important trends:

  • Development of more efficient synthetic methods

  • Exploration of structure-activity relationships

  • Investigation of applications in medicinal chemistry

  • Evaluation of material science applications

Challenges in Research and Development

Several challenges exist in the study and application of compounds like 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline:

  • Optimization of synthetic routes for improved yields and scalability

  • Comprehensive characterization of physicochemical properties

  • Evaluation of stability under various conditions

  • Assessment of biological activities and mechanisms of action

Future Research Directions

Promising areas for future investigation include:

Synthetic Methodology Development

New approaches could focus on:

  • Green chemistry principles for more sustainable synthesis

  • One-pot sequential transformations

  • Catalytic methods for the direct installation of the oxazole ring

Biological Screening

Comprehensive evaluation could include:

  • Broad antimicrobial screening

  • Anti-inflammatory assays

  • Enzyme inhibition studies

  • Anticancer activity assessment

Structural Modifications

Systematic structural variations might include:

  • Modification of the substituent pattern on the aniline ring

  • Variation of the oxazole substituents

  • Introduction of additional functional groups

  • Preparation of conformationally restricted analogs

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